REACTION_SMILES
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[C:14]([O:15][CH2:16][CH3:17])(=[O:18])[CH3:19].[C:20]([OH:21])(=[O:22])[CH3:23].[CH3:1][c:2]1[o:3][c:4]2[c:5]([n:6]1)[c:7]([N+:11]([O-:12])=[O:13])[cH:8][cH:9][cH:10]2.[Fe:24]>>[CH3:1][c:2]1[o:3][c:4]2[c:5]([n:6]1)[c:7]([NH2:11])[cH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2c([N+](=O)[O-])cccc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Type
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product
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Smiles
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Cc1nc2c(N)cccc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |